8-methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
The compound 8-methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline features a pyrazolo[4,3-c]quinoline core, a bicyclic heteroaromatic system combining pyrazole and quinoline rings. Key structural attributes include:
- Position 8: A methoxy (-OCH₃) group, which enhances electron density and influences solubility .
- Position 3: A 4-methylphenyl (p-tolyl) substituent, contributing steric bulk and lipophilicity.
This compound’s molecular formula is C₂₈H₂₅N₃O, with a monoisotopic mass of 407.199 g/mol (estimated based on analogs in and ).
Properties
IUPAC Name |
8-methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-17-4-8-19(9-5-17)15-29-16-23-25(20-10-6-18(2)7-11-20)27-28-26(23)22-14-21(30-3)12-13-24(22)29/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOYTRMNJCIFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, including the formation of the pyrazoloquinoline core and the introduction of methoxy and methylphenyl groups. Common synthetic routes may involve:
Formation of the Pyrazoloquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy and Methylphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using reagents such as methyl iodide and methoxybenzene.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Cancer Research
Numerous studies have explored the anti-cancer properties of pyrazoloquinoline derivatives, including the compound . For instance:
- Cell Line Studies : Research demonstrated that this compound effectively reduces tumor growth in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .
- Animal Models : In vivo studies have shown promising results where administration of the compound led to significant tumor size reduction compared to control groups.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Antibacterial Studies : It has exhibited activity against both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent .
- Mechanism : The antimicrobial effect is believed to be linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal focused on the efficacy of 8-methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline in inhibiting tumor growth. The results indicated a dose-dependent response in reducing cell viability in treated cancer cell lines compared to untreated controls.
| Treatment Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial activity, the compound was tested against various pathogens:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Mycobacterium smegmatis | 16 |
| Pseudomonas aeruginosa | 19 |
| Staphylococcus aureus | 15 |
These findings suggest that the compound not only holds promise as an anti-cancer agent but also as a potential antimicrobial agent.
Mechanism of Action
The mechanism of action of 8-methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to, affecting their function.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are influenced by the compound’s presence.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[4,3-c]quinoline derivatives exhibit diverse pharmacological properties modulated by substituent variations. Below is a detailed comparison with structurally related compounds:
Substituent Variations at Position 8
The methoxy group at position 8 distinguishes the target compound from analogs:
- 8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline (): Substituents: 8-CH₃ (methyl) instead of 8-OCH₃. Molecular Weight: 363.464 g/mol .
- 8-Ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline (): Substituents: 8-OCH₂CH₃ (ethoxy) and 3-(4-methoxyphenyl). Impact: Ethoxy groups may enhance metabolic stability compared to methoxy .
Substituent Variations at Positions 3 and 5
- 5-[(2-Fluorophenyl)Methyl]-7,8-Dimethoxy-3-(4-Methoxyphenyl)Pyrazolo[4,3-c]Quinoline (): Substituents: Fluorine at the benzyl group and dimethoxy at positions 7 and 7.
- 3-(4-Ethoxyphenyl)-7,8-Dimethoxy-5-[(3-Methoxyphenyl)Methyl]Pyrazolo[4,3-c]Quinoline (): Substituents: Ethoxy at position 3 and dimethoxy at 7/8. Impact: Multiple methoxy/ethoxy groups enhance solubility but may complicate synthesis .
Structural Analogues with Modified Cores
- 4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)Quinoline (): Core: Quinoline lacking the pyrazole ring. Impact: Absence of the pyrazole ring reduces planarity and alters pharmacokinetic profiles .
- Ethyl 3-Oxo-2-Phenyl-5-(Quinolin-3-Yl)-3,5-Dihydro-2H-Pyrazolo[4,3-c]Pyridine-7-Carboxylate (): Core: Pyrazolo[4,3-c]pyridine fused with quinoline. Impact: The carboxylate group introduces acidity, influencing bioavailability .
Comparative Data Table
*Estimated based on analogs.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) and nucleophilic substitution for the methoxy group, similar to methods in and .
- Therapeutic Potential: Analogs with amino groups (e.g., 3,4-diamino derivatives in ) show enhanced therapeutic indices, suggesting that modifying the target compound’s substituents could optimize activity .
Notes on Divergences and Limitations
- Lack of Direct Bioactivity Data : Most evidence focuses on synthesis and structural characterization rather than pharmacological profiling.
- Substituent Trade-offs : Methoxy groups improve solubility but may reduce metabolic stability compared to ethoxy or methyl groups .
- Stereoelectronic Effects : Fluorine or chlorine substituents () could enhance target binding but complicate synthesis .
Biological Activity
8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazoloquinoline core, which is known for its diverse pharmacological activities.
Anticancer Activity
Recent studies have indicated that compounds in the pyrazolo[4,3-c]quinoline family exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against colorectal cancer cell lines (HCT116 and Caco-2), inducing apoptosis and blocking the cell cycle at the G2/M phase. The mechanism involved inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HCT116 | 12.5 | PI3K/AKT/mTOR inhibition | |
| Caco-2 | 15.0 | Induction of apoptosis |
Antimicrobial Activity
The antimicrobial properties of pyrazoloquinolines have also been explored. A study highlighted that several derivatives exhibited potent activity against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL for the most active derivatives . The compound's ability to inhibit biofilm formation in Staphylococcus aureus suggests its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity Data
| Compound | Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 8-Methoxy... | Staphylococcus aureus | 0.22 | Bactericidal |
| 8-Methoxy... | Escherichia coli | 0.25 | Bacteriostatic |
Case Studies
- Colorectal Cancer Study : A derivative similar to this compound was tested for its effect on colorectal cancer cells. Results indicated significant cytotoxicity and potential as a lead compound for further development in cancer therapy .
- Antimicrobial Evaluation : In a comprehensive study of various pyrazole derivatives, one derivative showed exceptional antimicrobial activity against common pathogens, suggesting that structural modifications could enhance efficacy against resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
